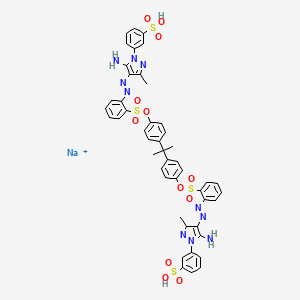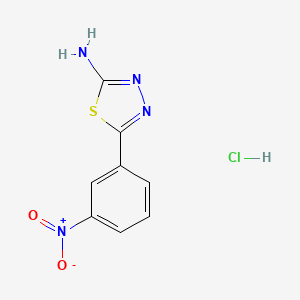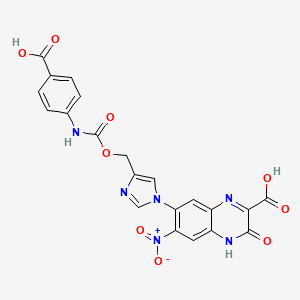
Tetrasodium N-(3-carboxy-1-oxo-3-sulfopropyl)-N-octadecylaspartate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrasodium N-(3-carboxy-1-oxo-3-sulfopropyl)-N-octadecylaspartate is a complex organic compound with the molecular formula C26H48NNaO10S. It is commonly known for its surfactant properties and is used in various industrial and scientific applications. This compound is characterized by its ability to reduce surface tension, making it valuable in formulations requiring emulsification, dispersion, and wetting.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tetrasodium N-(3-carboxy-1-oxo-3-sulfopropyl)-N-octadecylaspartate typically involves the reaction of aspartic acid with octadecylamine, followed by sulfonation and carboxylation. The reaction conditions often include controlled temperatures and pH levels to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical reactors where the reactants are mixed under specific conditions. The process includes steps such as heating, cooling, and pH adjustments to optimize the yield and quality of the final product. The compound is then purified through filtration and crystallization techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Tetrasodium N-(3-carboxy-1-oxo-3-sulfopropyl)-N-octadecylaspartate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: This involves the replacement of one functional group with another, often facilitated by catalysts.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Tetrasodium N-(3-carboxy-1-oxo-3-sulfopropyl)-N-octadecylaspartate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture media to improve cell adhesion and growth.
Medicine: Investigated for its potential in drug delivery systems due to its ability to form micelles and encapsulate hydrophobic drugs.
Industry: Utilized in formulations of detergents, emulsifiers, and dispersants for its surface-active properties.
Wirkmechanismus
The mechanism of action of Tetrasodium N-(3-carboxy-1-oxo-3-sulfopropyl)-N-octadecylaspartate involves its surfactant properties. The compound reduces surface tension by aligning at the interface of liquids, thereby stabilizing emulsions and dispersions. Its molecular structure allows it to interact with both hydrophobic and hydrophilic substances, making it effective in various applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tetrasodium N-(3-carboxy-1-oxo-3-sulfopropyl)-N-stearyl aspartate
- Tetrasodium N-(1,2-dicarboxyethyl)-N-octadecyl sulfosuccinamate
Uniqueness
Tetrasodium N-(3-carboxy-1-oxo-3-sulfopropyl)-N-octadecylaspartate is unique due to its specific combination of functional groups, which provide a balance of hydrophilic and hydrophobic properties. This makes it particularly effective as a surfactant in a wide range of applications, from industrial formulations to scientific research.
Eigenschaften
| 37767-39-8 | |
Molekularformel |
C26H43NNa4O10S |
Molekulargewicht |
653.6 g/mol |
IUPAC-Name |
tetrasodium;(2S)-2-[(3-carboxylato-3-sulfonatopropanoyl)-octadecylamino]butanedioate |
InChI |
InChI=1S/C26H47NO10S.4Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-27(21(25(31)32)19-24(29)30)23(28)20-22(26(33)34)38(35,36)37;;;;/h21-22H,2-20H2,1H3,(H,29,30)(H,31,32)(H,33,34)(H,35,36,37);;;;/q;4*+1/p-4/t21-,22?;;;;/m0..../s1 |
InChI-Schlüssel |
XZPMQCKVOWVETG-WZJRWHPNSA-J |
Isomerische SMILES |
CCCCCCCCCCCCCCCCCCN([C@@H](CC(=O)[O-])C(=O)[O-])C(=O)CC(C(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCN(C(CC(=O)[O-])C(=O)[O-])C(=O)CC(C(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







